molecular formula C8H15NO3 B8036380 2-Amino-2-(4-methyloxan-4-yl)acetic acid

2-Amino-2-(4-methyloxan-4-yl)acetic acid

Cat. No.: B8036380
M. Wt: 173.21 g/mol
InChI Key: XBLRXNXOWSIDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-methyloxan-4-yl)acetic acid is a non-proteinogenic α-amino acid characterized by a tetrahydropyran (oxane) ring substituted with a methyl group at the 4-position, attached to the α-carbon of the acetic acid backbone. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol . The methyloxane moiety introduces steric and electronic effects that differentiate it from simpler aromatic or aliphatic analogs.

Properties

IUPAC Name

2-amino-2-(4-methyloxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(6(9)7(10)11)2-4-12-5-3-8/h6H,2-5,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLRXNXOWSIDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-2-(4-methyloxan-4-yl)acetic acid, also known as a derivative of amino acids featuring a unique 4-methyloxane structure, has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and weight of 173.21 g/mol, which includes an amino group and a carboxylic acid group, contributing to its distinct chemical properties and interactions with biological systems.

Chemical Structure and Properties

The structure of 2-Amino-2-(4-methyloxan-4-yl)acetic acid includes:

  • Amino Group : Contributes to the compound's basicity and ability to form hydrogen bonds.
  • Carboxylic Acid Group : Provides acidic properties, enabling interactions with various biomolecules.
  • 4-Methyloxane Ring : A six-membered cyclic ether that enhances the compound's stability and reactivity.

Research indicates that 2-Amino-2-(4-methyloxan-4-yl)acetic acid may modulate enzymatic activity and receptor binding, potentially influencing metabolic pathways. The compound can act as a ligand, interacting with specific molecular targets which may lead to various biochemical effects. The exact mechanisms remain under investigation, but initial studies suggest significant interactions with key biomolecules .

Therapeutic Potential

The compound is being explored for its therapeutic properties in various fields:

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of 2-Amino-2-(4-methyloxan-4-yl)acetic acid exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, compounds structurally similar to this amino acid have shown IC50 values in the range of 20 µM to 75 µM against HeLa cells .
  • Molecular Docking Studies : Computational studies using molecular docking have predicted that the compound can effectively bind to certain enzyme active sites, suggesting a role in inhibiting specific metabolic pathways .

Comparative Analysis

The unique structural features of 2-Amino-2-(4-methyloxan-4-yl)acetic acid set it apart from similar compounds. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesBiological Activity Potential
2-Amino-2-(4-methylphenyl)acetic acidAmino group with phenyl substitutionAnticancer activity reported
2-(4-Nitro-3-methyloxan-4-yl)acetic acidNitro group instead of aminoIncreased reactivity; potential antibacterial properties
2-(4-Amino-3-methyloxan-4-yl)acetic acidVariation in oxane substituentPotential neuroprotective effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Notable Properties/Applications Reference
2-Amino-2-(4-methyloxan-4-yl)acetic acid 4-methyloxan-4-yl C₈H₁₅NO₃ 173.21 Ether oxygen enhances hydrogen bonding; potential solubility modulation
2-Amino-2-(3-bromophenyl)acetic acid 3-bromophenyl C₈H₈BrNO₂ 244.06 Melting point: 212–215°C; used in synthesizing cognitive impairment therapeutics
Ibotenic acid 3-oxo-1,2-oxazol-5-yl C₅H₆N₂O₄ 158.11 Neurotoxin; isoxazole ring confers bioactivity via glutamate receptor agonism
2-Amino-2-(3-methyloxan-3-yl)acetic acid 3-methyloxan-3-yl C₈H₁₅NO₃ 173.21 Structural isomer; differing ring conformation may alter steric interactions
2-Amino-2-(2-chlorophenyl)acetic acid 2-chlorophenyl C₈H₈ClNO₂ 199.61 Chlorine substituent increases lipophilicity; precursor in API synthesis
2-[(4-Methylphenyl)amino]-2-oxo-acetic acid 4-methylphenylamino-oxo C₉H₉NO₃ 179.17 Oxo group introduces ketone reactivity; irritant hazard class

Key Comparative Insights

Steric and Electronic Effects
  • Methyloxane vs. Aromatic Substitutents: The methyloxane ring in the target compound provides a saturated ether oxygen, which may enhance hydrogen bonding compared to bromophenyl or chlorophenyl analogs.
  • Isomeric Differences: The 3-methyloxan-3-yl isomer shares the same molecular formula as the target compound but differs in methyl group positioning.
Physical Properties
  • Melting Points : The 3-bromophenyl analog exhibits a high melting point (212–215°C), likely due to strong intermolecular halogen bonding. Data for the methyloxan derivative are unavailable, but its ether oxygen may reduce melting points compared to aromatic analogs .
  • Lipophilicity : Chlorophenyl and bromophenyl substituents increase logP values (e.g., XLogP3 = 2.5 for biphenyl derivatives in ), whereas the methyloxan group may balance hydrophilicity and lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.